molecular formula C14H14 B3425096 2,3-Dimethyl-1,1'-biphenyl CAS No. 3864-18-4

2,3-Dimethyl-1,1'-biphenyl

Cat. No.: B3425096
CAS No.: 3864-18-4
M. Wt: 182.26 g/mol
InChI Key: HCAHMRPMYBVHGU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 3rd positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its aromatic properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the coupling of 2,3-dimethylphenylboronic acid with a halogenated biphenyl derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of 2,3-Dimethyl-1,1’-biphenyl may involve large-scale coupling reactions using similar catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: Similar to other aromatic compounds, it can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used under controlled temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2,3-Dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to aromatic hydrocarbons and their interactions with biological systems.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Biphenyl: The parent compound without methyl groups.

    2,2’-Dimethyl-1,1’-biphenyl: Methyl groups attached at the 2nd position of both benzene rings.

    3,3’-Dimethyl-1,1’-biphenyl: Methyl groups attached at the 3rd position of both benzene rings.

Uniqueness: 2,3-Dimethyl-1,1’-biphenyl is unique due to the specific positioning of the methyl groups, which affects its electronic properties and steric hindrance. This positioning can influence its reactivity and interactions compared to other dimethylbiphenyl isomers .

Properties

IUPAC Name

1,2-dimethyl-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-6-10-14(12(11)2)13-8-4-3-5-9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAHMRPMYBVHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073457
Record name ar,ar'-Dimethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28013-11-8, 3864-18-4
Record name Dimethylbiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028013118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ar,ar'-Dimethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1UPX9K08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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